molecular formula C17H12N4O3 B10875181 [1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate

[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate

Cat. No.: B10875181
M. Wt: 320.30 g/mol
InChI Key: UGRMFEUMCQRBBW-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate is a heterocyclic compound that features a triazole ring fused with a phthalazine ring and an ester group attached to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylphthalazine with ortho esters in the presence of an acid catalyst, leading to the formation of the triazole ring fused with the phthalazine ring . The esterification of the resulting compound with 2-methoxybenzoic acid under standard esterification conditions yields the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate is unique due to its specific fusion of the triazole and phthalazine rings, combined with the ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate

InChI

InChI=1S/C17H12N4O3/c1-23-14-9-5-4-8-13(14)16(22)24-17-20-19-15-12-7-3-2-6-11(12)10-18-21(15)17/h2-10H,1H3

InChI Key

UGRMFEUMCQRBBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=NN=C3N2N=CC4=CC=CC=C43

Origin of Product

United States

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